2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS No.: 1385696-48-9
Cat. No.: VC2881570
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385696-48-9 |
|---|---|
| Molecular Formula | C10H16ClN3O |
| Molecular Weight | 229.71 g/mol |
| IUPAC Name | 3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H |
| Standard InChI Key | GMKSAWBCAXFZAC-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl |
| Canonical SMILES | C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl |
Introduction
Synthesis
The synthesis of oxadiazole-containing compounds often involves multi-step organic reactions. Starting materials are transformed through various chemical processes, such as condensation reactions or cyclization reactions. For example, the synthesis of related oxadiazoles might involve the reaction of a hydrazine derivative with a suitable ester or acid chloride in the presence of a base .
Biological Activities
Oxadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a piperidine ring can enhance these activities by interacting with various biological targets. For instance, compounds with similar structures have been explored as potential antipsychotics due to their affinity for dopamine and serotonin receptors .
Safety and Hazards
Compounds with similar structures, such as 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Handling such compounds requires appropriate protective measures.
Research Findings
While specific research findings for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride are not available, related compounds have shown promise in medicinal chemistry. For example, oxadiazole derivatives have been studied for their anti-inflammatory and anticancer activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume